2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of fluorine atoms at specific positions on the indole rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the individual indole units with the desired fluorine substitutions. This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis, followed by selective fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Once the fluorinated indole units are prepared, they can be coupled through an acetamide linkage. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the acetamide group to an amine.
Substitution: The fluorine atoms on the indole rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated indole structure makes it a valuable probe for studying biological processes involving indole derivatives, such as tryptophan metabolism and serotonin signaling.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorine atoms on the indole rings can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-fluoro-1H-indol-1-yl)propanoic acid
- 2-Chloro-1-(6-fluoro-1H-indol-3-yl)ethanone
- ethyl 2-(6-fluoro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is unique due to its dual fluorinated indole structure, which can confer distinct chemical and biological properties. The presence of two fluorine atoms at specific positions on the indole rings can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C20H17F2N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H17F2N3O/c21-15-3-4-18-17(9-15)14(11-24-18)5-7-23-20(26)12-25-8-6-13-1-2-16(22)10-19(13)25/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
VYBFAXFPPKRFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)F |
Origin of Product |
United States |
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